molecular formula C14H17F3N2O B11955399 3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide CAS No. 60464-96-2

3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide

Cat. No.: B11955399
CAS No.: 60464-96-2
M. Wt: 286.29 g/mol
InChI Key: LFJDBIDXSCFLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient palladium catalysts is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, leading to increased efficacy and stability . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide is unique due to its specific structure and the presence of both a piperidine ring and a trifluoromethyl group. This combination enhances its biological activity and stability, making it a valuable compound in various scientific fields .

Properties

CAS No.

60464-96-2

Molecular Formula

C14H17F3N2O

Molecular Weight

286.29 g/mol

IUPAC Name

3-methyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide

InChI

InChI=1S/C14H17F3N2O/c1-10-4-3-7-19(9-10)13(20)18-12-6-2-5-11(8-12)14(15,16)17/h2,5-6,8,10H,3-4,7,9H2,1H3,(H,18,20)

InChI Key

LFJDBIDXSCFLKB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.